molecular formula C24H28O3 B1663166 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid CAS No. 144006-45-1

4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid

Cat. No. B1663166
M. Wt: 364.5 g/mol
InChI Key: QCSYBKHFYYISTQ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid, also known as TTA (Tetradecylthioacetic acid), is a synthetic fatty acid derivative that has been extensively studied for its potential therapeutic applications. TTA is a potent agonist of peroxisome proliferator-activated receptor alpha (PPARα), which plays a crucial role in regulating lipid metabolism and inflammation.

Scientific Research Applications

Differentiation-Inducing Activity in Leukemia Cells

The compound has been studied for its differentiation-inducing activity on human promyelocytic leukemia cells. Kagechika, H. et al. (1989) found that specific substitutions on the compound increased its activity, making it several times more active than retinoic acid in this context Retinobenzoic acids. 2. Structure-activity relationships of chalcone-4-carboxylic acids and flavone-4'-carboxylic acids.

Role in Cancer Chemoprevention and Teratogenic Activity

Flanagan, J. et al. (1987) explored the benzoic acid derivatives of retinoic acid, known as arotinoids, in cancer chemoprevention. They found that these compounds, including variants of the 4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid, have favorable therapeutic ratios but also significant teratogenic potential Comparative teratogenic activity of cancer chemopreventive retinoidal benzoic acid congeners (arotinoids).

Synthesis and Evaluation for Retinoid X Receptor Selectivity

Heck, M. C. et al. (2016) worked on the synthesis and biological evaluation of the compound for its potential as a selective retinoid X receptor agonist. They found that modifications of this compound could lead to improved biological selectivity and potency compared to known therapeutics Modeling, Synthesis, and Biological Evaluation of Potential Retinoid X Receptor (RXR)-Selective Agonists.

Study on the Conformation of Related Aromatic Amides

Kagechika, H. et al. (1989) also investigated the importance of the trans-amide structure for the activity of related aromatic amides. They found that N-methylation of retinoidal amide compounds resulted in the loss of differentiation-inducing activity, highlighting the significance of structural conformation in their biological activity Retinobenzoic acids. 4. Conformation of aromatic amides with retinoidal activity.

properties

CAS RN

144006-45-1

Product Name

4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid

Molecular Formula

C24H28O3

Molecular Weight

364.5 g/mol

IUPAC Name

4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid

InChI

InChI=1S/C24H28O3/c1-23(2)13-14-24(3,4)20-15-18(10-11-19(20)23)21(25)12-7-16-5-8-17(9-6-16)22(26)27/h5-12,15,21,25H,13-14H2,1-4H3,(H,26,27)/b12-7+

InChI Key

QCSYBKHFYYISTQ-KPKJPENVSA-N

Isomeric SMILES

CC1(CCC(C2=C1C=CC(=C2)C(/C=C/C3=CC=C(C=C3)C(=O)O)O)(C)C)C

SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(C=CC3=CC=C(C=C3)C(=O)O)O)(C)C)C

synonyms

4-[(1E)-3-Hydroxy-3-(5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-1-propen-1-yl]-benzoic                              acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid
Reactant of Route 2
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4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid
Reactant of Route 3
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4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid
Reactant of Route 4
Reactant of Route 4
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid
Reactant of Route 5
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid
Reactant of Route 6
4-[(E)-3-hydroxy-3-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic Acid

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